molecular formula C21H18N4O4 B2815277 (E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide CAS No. 851095-79-9

(E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide

Cat. No.: B2815277
CAS No.: 851095-79-9
M. Wt: 390.399
InChI Key: LRJNQSNJTHADNZ-DHZHZOJOSA-N
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Description

(E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a nitrophenyl group, a tetrahydronaphthalenyl moiety, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide typically involves multi-step organic reactions. One common method includes:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the tetrahydronaphthalenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Introduction of the nitrophenyl group: This can be done via nitration of a phenyl precursor.

    Formation of the acrylamide linkage: This is typically achieved through a condensation reaction between an amine and an acrylate derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential antimicrobial and anticancer properties.
  • May act as a probe in biochemical assays due to its unique structural features.

Industry:

  • Potential applications in the development of new materials, such as polymers or dyes.
  • Could be used in the design of organic electronic devices due to its conjugated system.

Mechanism of Action

The biological activity of (E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is likely mediated through interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, potentially modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

    (E)-3-(3-nitrophenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acrylamide: Lacks the tetrahydronaphthalenyl group.

    (E)-3-(3-nitrophenyl)-N-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide: Contains a methyl-substituted phenyl group instead of the tetrahydronaphthalenyl moiety.

Uniqueness:

  • The presence of the tetrahydronaphthalenyl group in (E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide imparts unique steric and electronic properties, potentially enhancing its biological activity and stability compared to similar compounds.

Properties

IUPAC Name

(E)-3-(3-nitrophenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c26-19(11-8-14-4-3-7-18(12-14)25(27)28)22-21-24-23-20(29-21)17-10-9-15-5-1-2-6-16(15)13-17/h3-4,7-13H,1-2,5-6H2,(H,22,24,26)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJNQSNJTHADNZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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